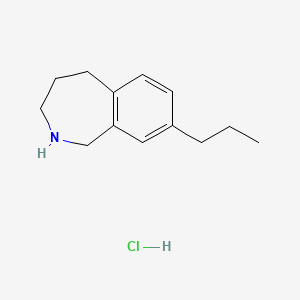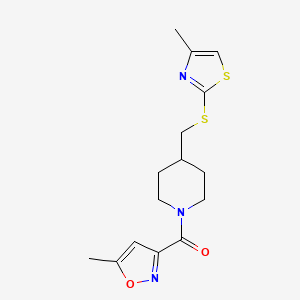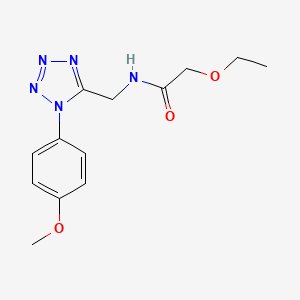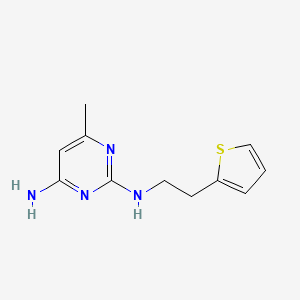
Chlorhydrate de 8-propyl-2,3,4,5-tétrahydro-1H-2-benzazépine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound belonging to the class of hydrogenated benzazepines. Benzazepines are biologically important heterocyclic systems, often used in medicinal chemistry due to their diverse biological activities .
Applications De Recherche Scientifique
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a building block in chemical synthesis.
Mécanisme D'action
Target of Action
Similar compounds such as ivabradine and Varenicline target the HCN channel and the nicotinic α4β2 acetylcholine receptor respectively. These targets play crucial roles in heart rate regulation and nicotine addiction treatment respectively .
Mode of Action
Ivabradine, a similar compound, acts by selectively inhibiting the “funny” channel pacemaker current (if) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .
Biochemical Pathways
Related compounds like ivabradine affect the pacemaker current in the heart, which is part of the cardiac conduction system .
Result of Action
Similar compounds like ivabradine result in a lower heart rate, which allows more blood to flow to the myocardium .
Analyse Biochimique
Biochemical Properties
It is known that benzazepines can interact with various biomolecules . For instance, some benzazepines have been found to have affinity for dopamine (DA) receptors and serotonin (5-HT) binding sites . This suggests that 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride may also interact with these or similar biomolecules.
Cellular Effects
Given the known interactions of similar benzazepines with dopamine and serotonin receptors , it is plausible that this compound could influence cell function by modulating these signaling pathways. This could potentially impact gene expression and cellular metabolism.
Molecular Mechanism
Based on the known activities of similar benzazepines , it is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given the known interactions of similar benzazepines with dopamine and serotonin receptors , it is possible that this compound could be involved in metabolic pathways related to these neurotransmitters.
Méthodes De Préparation
The synthesis of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves several steps. One common method includes the hydrogenation of benzazepine derivatives. The reaction conditions typically involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Comparaison Avec Des Composés Similaires
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be compared with other benzazepine derivatives such as:
Tolazoline: Used as a vasodilator.
Tolvaptan: Used for the treatment of hyponatremia.
Ivabradine: Used for heart rate reduction.
These compounds share a similar benzazepine core structure but differ in their specific substituents and biological activities, highlighting the uniqueness of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride .
Propriétés
IUPAC Name |
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWJGXJXJDWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(CCCNC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)




![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)
![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2410699.png)
